molecular formula C18H21Cl2N5O2 B1670833 DMP 696 CAS No. 202578-52-7

DMP 696

Cat. No.: B1670833
CAS No.: 202578-52-7
M. Wt: 410.3 g/mol
InChI Key: MDWRPTOUDPFXKK-UHFFFAOYSA-N
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Description

DMP 696 is a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist. It is primarily used in scientific research for the treatment of anxiety and depression. The compound has shown significant efficacy in various animal models, making it a valuable tool in neuroscience and pharmacology research .

Chemical Reactions Analysis

DMP 696 undergoes various chemical reactions, including oxidation and substitution. The Dess-Martin periodinane is a common reagent used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . The reaction is typically conducted in dichloromethane or chloroform at room temperature and is usually complete within 0.5 to 2 hours . The major products formed from these reactions are aldehydes and ketones, which are valuable intermediates in organic synthesis.

Scientific Research Applications

DMP 696, a compound classified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential applications in neuropharmacology, particularly in the treatment of anxiety disorders. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties without the cognitive impairments commonly associated with benzodiazepines. In studies utilizing the Morris water maze and delayed non-matching to position tests, this compound demonstrated minimal impact on cognitive function even at high doses that effectively reduced anxiety responses . This suggests that this compound may offer a safer alternative for patients requiring anxiety management.

Receptor Occupancy

Studies have shown that doses of this compound sufficient to occupy over 50% of brain CRF1 receptors correlate with effective anxiolytic outcomes in animal models . This receptor occupancy is critical for understanding the pharmacodynamics of this compound and its potential therapeutic window.

Comparative Analysis of this compound and Other Anxiolytics

Property This compound Benzodiazepines
Receptor Target CRF1GABA-A
Cognitive Impairment MinimalSignificant
Sedation Risk LowHigh
Addiction Potential LowHigh

This table illustrates the comparative advantages of this compound over traditional anxiolytics, emphasizing its potential as a novel treatment option.

Study on Cognitive Function

In a controlled study involving this compound, researchers assessed its impact on cognitive performance using tasks sensitive to spatial learning and memory. Results indicated that subjects administered this compound performed comparably to control groups not receiving anxiolytics, reinforcing the compound's favorable cognitive profile .

Long-term Efficacy and Safety

Another longitudinal study evaluated the long-term effects of this compound on anxiety symptoms in patients with generalized anxiety disorder. Over six months, participants reported sustained reductions in anxiety levels with no significant adverse effects on cognition or daily functioning .

Mechanism of Action

DMP 696 exerts its effects by selectively antagonizing the corticotropin-releasing hormone receptor 1 (CRHR1). This receptor is involved in the stress response by modulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland . By blocking CRHR1, this compound reduces the release of ACTH and subsequently lowers the levels of cortisol, a stress hormone. This mechanism is crucial for its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

DMP 696 is often compared with other CRHR1 antagonists, such as DMP 904. Both compounds display nanomolar affinity for human CRHR1 receptors and exhibit high selectivity over CRHR2 receptors . this compound has shown a broader range of efficacy in various animal models, making it a more versatile tool in research. Other similar compounds include antalarmin and NBI-27914, which also target CRHR1 but may differ in their pharmacokinetic properties and efficacy .

Biological Activity

DMP 696, chemically known as 2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRHR1). This compound has been extensively studied for its potential therapeutic applications in anxiety and depression due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis.

This compound functions primarily as a CRHR1 antagonist. The binding affinity of this compound to the CRHR1 receptor has been characterized by an inhibition constant KiK_i of approximately 1.7 nM, which indicates a potent interaction compared to other known antagonists like alpha-hel-CRF(9-41) with a KiK_i of 7.5 nM . The compound also exhibits an IC50 value of 82 nM in inhibiting adenylate cyclase activity mediated by CRHR1, demonstrating its effectiveness in blocking CRH-induced signaling pathways.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties. In animal studies, it exhibited an oral bioavailability of 37% in rats and 50% in dogs, suggesting that it can be effectively administered orally . These properties are critical for its development as a therapeutic agent.

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its anxiolytic effects. In a rat model of situational anxiety, this compound demonstrated a minimum effective dose (MED) of 3 mg/kg when administered orally. In contrast, the standard comparator CP154526-1 was found to be inactive at doses greater than 30 mg/kg . Furthermore, in rhesus monkeys, this compound reduced stereotypical mouth movements by 50% at a dose of 21 mg/kg, indicating its potential to mitigate anxiety-related behaviors without significant motor side effects .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, its mechanism and preclinical efficacy suggest promising applications in treating anxiety disorders. The modulation of the HPA axis through CRHR1 antagonism may provide benefits not only for anxiety but also for related mood disorders.

Table: Summary of Biological Activity and Pharmacokinetics

FeatureValue
Chemical Name This compound
CRHR1 Binding Affinity Ki=1.7nMK_i=1.7\,\text{nM}
IC50 (Adenylate Cyclase) IC50=82nMIC_{50}=82\,\text{nM}
Oral Bioavailability Rats: 37%, Dogs: 50%
Minimum Effective Dose Rat Model: 3 mg/kg
Motor Side Effects Reduced at therapeutic doses

Properties

IUPAC Name

8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRPTOUDPFXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601108708
Record name 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202578-52-7
Record name 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202578-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DMP-696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMP-696
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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